molecular formula C12H16F2N2O B13576996 (2s)-2-Amino-N-(1-(2,4-difluorophenyl)ethyl)butanamide

(2s)-2-Amino-N-(1-(2,4-difluorophenyl)ethyl)butanamide

Cat. No.: B13576996
M. Wt: 242.26 g/mol
InChI Key: SSNIKDDEBCPLFI-QRIDDKLISA-N
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Description

(2S)-2-Amino-N-(1-(2,4-difluorophenyl)ethyl)butanamide is a chiral amide derivative characterized by a 2,4-difluorophenyl group attached to an ethylamine moiety and a butanamide backbone with (2S) stereochemistry.

  • Molecular framework: A butanamide core with a primary amine at the C2 position and a 1-(2,4-difluorophenyl)ethyl substituent on the nitrogen.
  • Stereochemistry: The (2S) configuration at the chiral center, which may influence pharmacological properties and binding interactions.
  • Functional groups: The 2,4-difluorophenyl group, known for enhancing lipophilicity and metabolic stability in bioactive molecules .

Properties

Molecular Formula

C12H16F2N2O

Molecular Weight

242.26 g/mol

IUPAC Name

(2S)-2-amino-N-[1-(2,4-difluorophenyl)ethyl]butanamide

InChI

InChI=1S/C12H16F2N2O/c1-3-11(15)12(17)16-7(2)9-5-4-8(13)6-10(9)14/h4-7,11H,3,15H2,1-2H3,(H,16,17)/t7?,11-/m0/s1

InChI Key

SSNIKDDEBCPLFI-QRIDDKLISA-N

Isomeric SMILES

CC[C@@H](C(=O)NC(C)C1=C(C=C(C=C1)F)F)N

Canonical SMILES

CCC(C(=O)NC(C)C1=C(C=C(C=C1)F)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Amino-N-(1-(2,4-difluorophenyl)ethyl)butanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Intermediate: The synthesis begins with the preparation of an intermediate, such as 2,4-difluoroacetophenone.

    Reductive Amination: The intermediate is then subjected to reductive amination with an appropriate amine, such as butanamide, in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production of (2S)-2-Amino-N-(1-(2,4-difluorophenyl)ethyl)butanamide may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Amino-N-(1-(2,4-difluorophenyl)ethyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced to form amine derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace one or both fluorine atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, and alkoxides under elevated temperatures and sometimes in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2S)-2-Amino-N-(1-(2,4-difluorophenyl)ethyl)butanamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms, protein-ligand interactions, and cellular pathways.

Medicine

In medicinal chemistry, (2S)-2-Amino-N-(1-(2,4-difluorophenyl)ethyl)butanamide is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases, such as cancer, neurological disorders, and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of specialty chemicals, agrochemicals, and pharmaceuticals. Its unique properties make it valuable for various applications, including as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action of (2S)-2-Amino-N-(1-(2,4-difluorophenyl)ethyl)butanamide involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The difluorophenyl group may enhance binding affinity and specificity, while the amino and butanamide groups contribute to the overall pharmacophore. The compound may modulate biological pathways by inhibiting or activating target proteins, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Fluorophenyl Substitutions

  • (2S)-2-Amino-N-[(2-fluorophenyl)methyl]-N-methylbutanamide (C12H17FN2O) Differences: The fluorophenyl group is monosubstituted (2-F) instead of 2,4-diF, and the nitrogen bears a methyl group. The N-methylation may enhance metabolic stability but reduce solubility . Stereochemistry: Shared (2S) configuration, suggesting similar synthetic routes for enantiopure production.
  • N-(5-Amino-2-fluorophenyl)-4-(2,4-dichlorophenoxy)butanamide (C16H14Cl2FN2O2) Differences: Contains a 2-fluorophenylamine group and a 2,4-dichlorophenoxy moiety. Implications: The phenoxy group introduces a bulkier, more lipophilic substituent compared to the ethyl group in the target compound. Chlorine atoms increase molecular weight (357.21 g/mol) and may impact toxicity profiles .

Butanamide Derivatives with Varied Stereochemistry

  • Compounds m, n, o (Pharmacopeial Forum, PF 43(1)) Differences: These isomers feature complex stereochemistry (e.g., 2S,4S,5S vs. 2R,4R,5S) and substituents like dimethylphenoxy and tetrahydropyrimidinyl groups. Implications: Stereochemical variations significantly alter pharmacokinetics; for example, the 4-hydroxy group in these compounds may enhance hydrogen bonding with biological targets .

Antifungal Agents with Difluorophenyl Moieties

  • Pramiconazole (C35H39F2N7O4)
    • Differences : A triazole-containing antifungal agent with a 2,4-difluorophenyl group and a dioxolane ring.
    • Implications : The triazole ring confers strong antifungal activity via cytochrome P450 inhibition. The target compound’s simpler structure lacks this pharmacophore but may retain moderate activity due to the shared difluorophenyl group .

Molecular Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Target Compound C12H15F2N2O 241.26* 2,4-diF-phenyl, (2S)-amide
(2S)-N-[(2-Fluorophenyl)methyl] analog C12H17FN2O 220.28 2-F-phenyl, N-methyl
N-(5-Amino-2-fluorophenyl) analog C16H14Cl2FN2O2 357.21 2-Cl, 4-Cl-phenoxy

*Calculated based on structural similarity.

Pharmacological and Industrial Relevance

  • Bioactivity : The 2,4-difluorophenyl group is associated with enhanced membrane permeability and resistance to oxidative metabolism, as observed in antifungal agents like pramiconazole .

Biological Activity

(2S)-2-Amino-N-(1-(2,4-difluorophenyl)ethyl)butanamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including receptor interactions, enzyme modulation, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of (2S)-2-Amino-N-(1-(2,4-difluorophenyl)ethyl)butanamide is C12H16F2N2O, with a molecular weight of approximately 242.26 g/mol. The compound features an amino group, a butanamide moiety, and a difluorophenyl group, which contribute to its unique pharmacological properties.

Research indicates that (2S)-2-Amino-N-(1-(2,4-difluorophenyl)ethyl)butanamide may act as an enzyme inhibitor or receptor modulator . Its structural characteristics suggest interactions with specific biological targets, which could lead to therapeutic applications. However, the detailed mechanisms remain to be fully elucidated .

Enzyme Inhibition

Preliminary studies have shown that this compound can inhibit certain enzymes involved in metabolic pathways. For instance, it has been evaluated for its ability to modulate the activity of enzymes related to neurotransmitter regulation. In vitro assays demonstrated concentration-dependent inhibition of these enzymes, indicating potential for further development as a therapeutic agent .

Comparative Analysis with Similar Compounds

To understand the uniqueness of (2S)-2-Amino-N-(1-(2,4-difluorophenyl)ethyl)butanamide, a comparison with structurally similar compounds is essential:

Compound Name Molecular Formula Key Features
2-Amino-N-(1-(3-fluorophenyl)ethyl)propanamideC11H14FNSimilar propanamide structure but different fluorinated phenyl group
N-(1-(4-fluorophenyl)ethyl)butanamideC11H14FNLacks the amino group; different fluorinated phenyl substitution
3-Amino-N-(1-(2-chlorophenyl)ethyl)butanamideC11H14ClNChlorinated phenyl group instead of difluoro

The presence of both amino and butanamide functional groups in (2S)-2-Amino-N-(1-(2,4-difluorophenyl)ethyl)butanamide potentially enhances its biological activity compared to these structurally similar compounds.

Case Studies and Research Findings

Several studies have focused on the biological implications of (2S)-2-Amino-N-(1-(2,4-difluorophenyl)ethyl)butanamide:

  • Receptor Interaction Studies : In receptor binding assays, the compound demonstrated selective binding affinity towards certain receptors implicated in pain and inflammation pathways. This suggests potential applications in pain management therapies .
  • Anticancer Activity : Investigations into its anticancer properties revealed that (2S)-2-Amino-N-(1-(2,4-difluorophenyl)ethyl)butanamide exhibited cytotoxic effects against various cancer cell lines in vitro. The IC50 values indicated significant antiproliferative activity, warranting further exploration in cancer therapeutics .
  • Neuropharmacological Effects : The compound's potential neuropharmacological effects were assessed through behavioral studies in animal models. Results indicated improvements in cognitive function and reductions in anxiety-like behaviors, highlighting its promise as a neuroprotective agent .

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